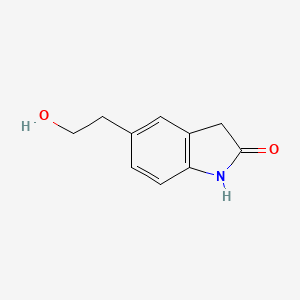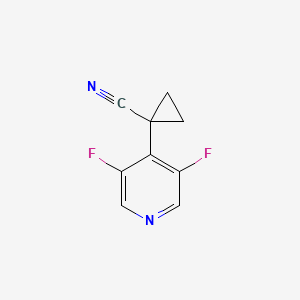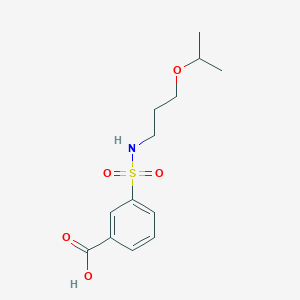
3-(3-Isopropoxypropylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds are characterized by a benzene ring attached to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropoxypropylsulfamoyl)benzoic acid typically involves multiple steps, including the introduction of the isopropoxy and sulfamoyl groups to the benzoic acid core. Common synthetic routes may include:
Esterification: Reacting benzoic acid with isopropanol in the presence of an acid catalyst to form the isopropoxy group.
Sulfonation: Introducing the sulfamoyl group through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Isopropoxypropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the sulfamoyl group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 3-(3-Isopropoxypropylsulfamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can bind to active sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Isopropoxy-propylsulfamoyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3-Isopropoxy-propylsulfamoyl)-phenol: Contains a hydroxyl group on the benzene ring.
3-(3-Isopropoxy-propylsulfamoyl)-toluene: Features a methyl group on the benzene ring.
Uniqueness
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO5S |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
3-(3-propan-2-yloxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)19-8-4-7-14-20(17,18)12-6-3-5-11(9-12)13(15)16/h3,5-6,9-10,14H,4,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
JIUUYBAGHAAVDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
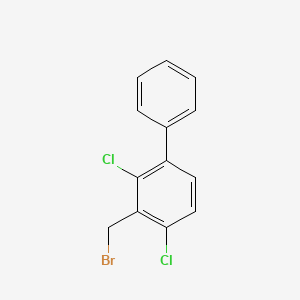
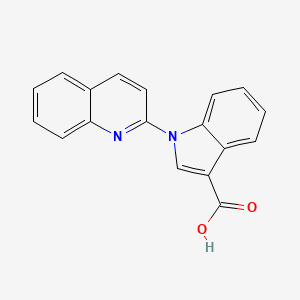
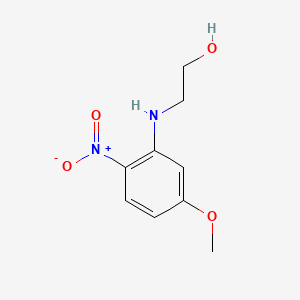
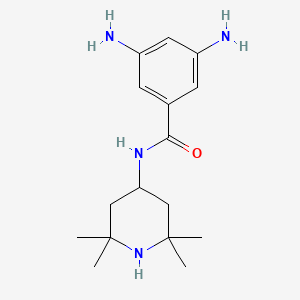
![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)
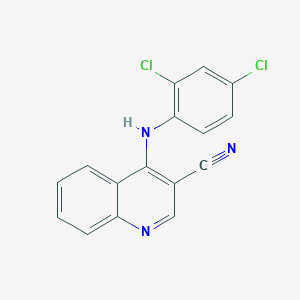
![N-[(1R)-1-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B8632929.png)
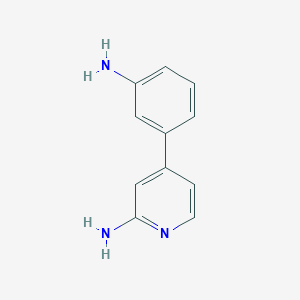
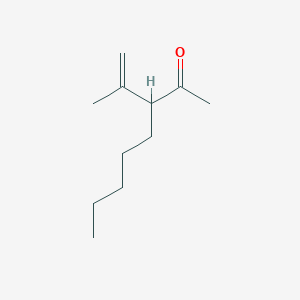
![8-Hydroxy-spiro[4.5]decane-8-carbonitrile](/img/structure/B8632945.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea](/img/structure/B8632950.png)
![3[S]-Phenylvaleric acid](/img/structure/B8632963.png)
